Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
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Description
Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Scientific Research Applications
Antitubercular Activity
- Cyclopropyl methanones, which are structurally related to the compound , have been synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis H37Rv. Some compounds in this series, including a cyclopropyl derivative, showed promising minimum inhibitory concentration (MIC) values and were active against multidrug-resistant strains (Bisht et al., 2010).
Synthesis Techniques
- Innovative synthesis techniques for cyclopropyl derivatives have been developed, demonstrating the chemical versatility and potential for modification of these compounds for various applications. For example, a process involving phosphomolybdic acid as a catalyst has been used to create trans-4,5-disubstituted cyclopentenone derivatives (Reddy et al., 2012).
Anticancer Potential
- Cyclopropyl derivatives, including those structurally similar to the compound , have shown potential as anticancer agents. One study synthesized quinazoline derivatives, including a cyclopropyl compound, and found them to exhibit significant antitumor activities, outperforming known drugs in some cases (Cai Zhi-qian, 2015).
Antimicrobial Properties
- Cyclopropyl methanone derivatives have been evaluated for their antimicrobial properties. Some derivatives showed good activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Chemical Characterization
- Research on cyclopropyl derivatives also includes detailed chemical characterization, essential for understanding their potential applications. For instance, a study on the preparation and characterization of various cyclopropanones provided insights into their spectral properties and reactions (Turro & Hammond, 1968).
Biological Evaluation
- Biological evaluation of cyclopropyl analogues, like 2-amino-5-phosphonopentanoic acid, has been conducted to assess their role as competitive antagonists for specific receptors. This demonstrates the biological significance and potential therapeutic applications of cyclopropyl derivatives (Dappen et al., 1991).
Properties
IUPAC Name |
cyclopropyl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-15(13-3-4-13)16-7-5-12(6-8-16)10-19-11-14-2-1-9-18-14/h1-2,9,12-13H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWAXIWDTPLHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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